molecular formula C13H11N5S B1202784 4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 113399-90-9

4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1202784
M. Wt: 269.33 g/mol
InChI Key: QBOIIPXQBZTQPB-UHFFFAOYSA-N
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Description

The compound “4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It includes a pyrazine ring, which is a heterocyclic aromatic ring containing two nitrogen atoms , and a 1,2,4-triazole ring, which is another type of heterocyclic aromatic ring containing three nitrogen atoms. The presence of a thiol group (-SH) suggests that this compound might have some interesting reactivity, as thiols are known to be quite reactive.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazine and 1,2,4-triazole rings. These rings are aromatic and planar, which could contribute to the stability of the molecule. The presence of the thiol group could also influence the molecule’s structure, as it could form hydrogen bonds with other molecules or even within the same molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiol group could make the compound somewhat polar, influencing its solubility in different solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activities

This compound and its derivatives have been studied for their antimicrobial activities. For instance, Bayrak et al. (2009) explored the antimicrobial properties of related 1,2,4-triazole derivatives, indicating the potential of these compounds in treating microbial infections (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Anti-Inflammatory Properties

Compounds structurally similar to 4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their anti-inflammatory activities. The study by Arustamyan et al. (2021) exemplifies this research direction, demonstrating the potential of these compounds in managing inflammatory conditions (Arustamyan, Margaryan, Aghekyan, Panosyan, Muradyan, & Tumajyan, 2021).

Structural Studies

Detailed structural studies have been conducted on 1,2,4-triazole derivatives. Artime et al. (2018) conducted single-crystal X-ray diffraction studies on similar compounds, providing insights into their molecular structures, which is crucial for understanding their chemical behavior and potential applications (Artime, Castiñeiras, García-Santos, & Saa, 2018).

Antioxidant and Analgesic Activities

4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives have been explored for their potential antioxidant and analgesic properties. Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole and found significant analgesic and antioxidant properties in the synthesized compounds (Karrouchi, Chemlal, Taoufik, Cherrah, Radi, El Abbes Faouzi, & Ansar, 2016).

Corrosion Inhibition

Research has also been conducted on the use of similar triazole derivatives as corrosion inhibitors. For example, Yadav et al. (2013) investigated benzimidazole derivatives, which include a triazole moiety, for their efficacy in inhibiting corrosion of mild steel in acidic environments (Yadav, Behera, Kumar, & Sinha, 2013).

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising activity in a certain area, such as medicinal chemistry, further studies could be conducted to optimize its activity and reduce any potential side effects .

properties

IUPAC Name

4-(4-methylphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c1-9-2-4-10(5-3-9)18-12(16-17-13(18)19)11-8-14-6-7-15-11/h2-8H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOIIPXQBZTQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322270
Record name 4-(4-methylphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

CAS RN

113399-90-9
Record name 4-(4-methylphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

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